molecular formula C17H17BrO B1293204 3'-Bromo-3-(2,4-dimethylphenyl)propiophenone CAS No. 898793-84-5

3'-Bromo-3-(2,4-dimethylphenyl)propiophenone

Cat. No.: B1293204
CAS No.: 898793-84-5
M. Wt: 317.2 g/mol
InChI Key: CVNSJDFPOBBIIN-UHFFFAOYSA-N
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Description

3’-Bromo-3-(2,4-dimethylphenyl)propiophenone is an organic compound with the molecular formula C17H17BrO It is a derivative of propiophenone, featuring a bromine atom and two methyl groups attached to the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Bromo-3-(2,4-dimethylphenyl)propiophenone typically involves the bromination of 3-(2,4-dimethylphenyl)propiophenone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of 3’-Bromo-3-(2,4-dimethylphenyl)propiophenone may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.

Types of Reactions:

    Substitution Reactions: The bromine atom in 3’-Bromo-3-(2,4-dimethylphenyl)propiophenone can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the carbonyl group in 3’-Bromo-3-(2,4-dimethylphenyl)propiophenone can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in solvents such as ethanol or dimethyl sulfoxide.

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Major Products:

    Substitution: Formation of substituted phenylpropiophenones.

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

3’-Bromo-3-(2,4-dimethylphenyl)propiophenone is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’-Bromo-3-(2,4-dimethylphenyl)propiophenone involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • 3’-Bromo-3-(2,3-dimethylphenyl)propiophenone
  • 3’-Bromo-3-(2,5-dimethylphenyl)propiophenone
  • 4’-Bromopropiophenone

Comparison: 3’-Bromo-3-(2,4-dimethylphenyl)propiophenone is unique due to the specific positioning of the bromine and methyl groups, which influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different reactivity patterns and potency in various applications.

This detailed overview provides a comprehensive understanding of 3’-Bromo-3-(2,4-dimethylphenyl)propiophenone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(3-bromophenyl)-3-(2,4-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrO/c1-12-6-7-14(13(2)10-12)8-9-17(19)15-4-3-5-16(18)11-15/h3-7,10-11H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNSJDFPOBBIIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCC(=O)C2=CC(=CC=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644678
Record name 1-(3-Bromophenyl)-3-(2,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898793-84-5
Record name 1-Propanone, 1-(3-bromophenyl)-3-(2,4-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898793-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromophenyl)-3-(2,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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